N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide
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Overview
Description
N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a methoxy group, a tolyl group, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-methoxy-2-(o-tolyl)ethylamine with 5-methylisoxazole-3-carboxylic acid to form the corresponding amide. This reaction is usually carried out under mild conditions, using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid or halogens for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 2-methoxy-2-(o-tolyl)acetaldehyde or 2-methoxy-2-(o-tolyl)acetic acid, while reduction of the amide bond may produce N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(5-methylisoxazol-3-yl)amine.
Scientific Research Applications
N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, and it is being investigated for its pharmacological properties.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes such as metabolism, proliferation, or apoptosis. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide can be compared with other similar compounds, such as:
N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(5-methylisoxazol-3-yl)acetamide: This compound has a similar structure but with an acetamide group instead of an oxalamide group, which may result in different chemical reactivity and biological activity.
N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(5-methylisoxazol-3-yl)urea: The presence of a urea group instead of an oxalamide group can affect the compound’s hydrogen bonding and overall stability.
N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(5-methylisoxazol-3-yl)carbamate: This compound contains a carbamate group, which can influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are not observed in its analogs.
Properties
IUPAC Name |
N-[2-methoxy-2-(2-methylphenyl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-10-6-4-5-7-12(10)13(22-3)9-17-15(20)16(21)18-14-8-11(2)23-19-14/h4-8,13H,9H2,1-3H3,(H,17,20)(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXKNKHHMADNOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C(=O)NC2=NOC(=C2)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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